molecular formula C11H13NOS B2380610 1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine CAS No. 880813-89-8

1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine

Cat. No.: B2380610
CAS No.: 880813-89-8
M. Wt: 207.29
InChI Key: HKDYUXJVCFCIGG-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine is a secondary amine featuring a furan-2-ylmethyl group linked to a (3-methylthiophen-2-yl)methyl substituent.

The furan and thiophene moieties confer distinct electronic and steric properties. Furan, an oxygen-containing heterocycle, contributes electron-rich characteristics, while the 3-methylthiophene introduces sulfur-based hydrophobicity and possible metabolic stability. Such features make it a candidate for exploring structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10/h2-6,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDYUXJVCFCIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reaction: The furan and thiophene rings are then coupled through a nucleophilic substitution reaction, where the furan ring is functionalized with a suitable leaving group, and the thiophene ring is introduced via a nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furan or thiophene rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents Key Features References
1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine Furan-2-yl, 3-methylthiophen-2-ylmethyl Discontinued; mixed O/S heterocycles, moderate lipophilicity
1-(Furan-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine Furan-2-yl, 5-methylthiophen-2-ylmethyl Thiophene methyl substitution at position 5 (vs. 3); altered steric effects
1-(3-Fluorophenyl)-N-[(furan-2-yl)methyl]methanamine (T0V) 3-Fluorophenyl, furan-2-ylmethyl Fluorine enhances metabolic stability; phenyl vs. thiophene core
1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (18) Benzo[b]thiophen-2-yl, 4-chlorobenzyl, pyridin-3-ylmethyl Bulky aromatic systems; dual heterocycles for receptor targeting
1-(Pyridin-3-yl)-N-(thiazol-2-ylmethyl)-N-(4-chlorobenzyl)methanamine (20) Pyridin-3-yl, thiazol-2-ylmethyl, 4-chlorobenzyl Nitrogen-rich heterocycles; potential for metal coordination
N-(2-Chlorobenzylidene)-1-(2-chlorophenyl)methanamine (4l) 2-Chlorophenyl, 2-chlorobenzylidene Schiff base formation; enhanced rigidity and π-π interactions
Key Observations:
  • Heterocycle Substitution : Replacement of thiophene with pyridine (e.g., compound 20) introduces nitrogen, altering electronic properties and hydrogen-bonding capacity .
  • Positional Isomerism : The 3-methylthiophen-2-ylmethyl group in the target compound vs. 5-methylthiophen-2-ylmethyl in affects steric interactions and binding pocket compatibility.
  • Electron-Withdrawing Groups : Fluorine in T0V enhances metabolic stability and modulates lipophilicity compared to methyl or methoxy groups .

Spectroscopic and Analytical Data

  • NMR Trends :
    • Thiophene and furan protons resonate at δ 6.0–7.5 ppm (aromatic regions), with methyl groups appearing at δ 2.0–2.5 ppm .
    • Schiff bases (e.g., 4l) exhibit characteristic imine proton signals near δ 8.7 ppm .
  • Mass Spectrometry : HRMS data for analogs (e.g., compound 35 in ) confirm molecular formulae and purity, with deviations < 2 ppm.

Biological Activity

1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine is a heterocyclic compound that combines furan and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring and a methylthiophene side chain, contributing to its unique chemical properties. The molecular formula is C12H13NC_{12}H_{13}N, with a molecular weight of approximately 185.24 g/mol. The structure can be represented as follows:

Structure C1C2C3C4C5C6C7C8C9\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan and thiophene have shown activity against various bacterial strains, including Staphylococcus aureus and E. coli. In vitro assays demonstrated that these compounds can inhibit bacterial growth at low concentrations, suggesting potential as antibacterial agents .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamineE. coli62.5
E. faecalis78.12
Staphylococcus aureus50

Cytotoxicity

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. Preliminary results indicate that the compound exhibits moderate antiproliferative effects, with IC50 values ranging from 200 to 300 µg/mL .

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The biological activity of 1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Some derivatives interact with DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that furan-based compounds significantly reduced the growth of MRSA strains, showcasing their potential in treating antibiotic-resistant infections .
  • Anticancer Properties : Research on related thiophene derivatives revealed their ability to induce apoptosis in cancer cells through ROS-mediated pathways .

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